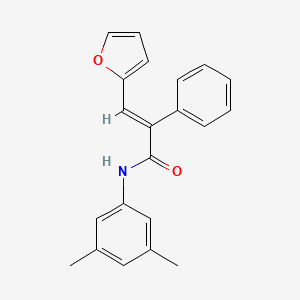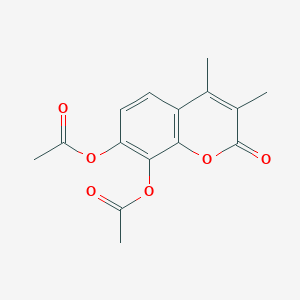
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP-10825, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of certain enzymes and has been studied for its potential use in the treatment of various diseases.
作用机制
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cell behavior and function. LSD1 is involved in the regulation of gene expression and chromatin structure, and its inhibition can lead to changes in cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to have several biochemical and physiological effects. Inhibition of HDACs and LSD1 can lead to changes in gene expression, cell differentiation, and cell proliferation. These changes can have both positive and negative effects on cell function, depending on the context.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments. Its small size and ease of synthesis make it a convenient tool for studying the effects of HDAC and LSD1 inhibition. However, its specificity for these enzymes can also be a limitation, as it may not be effective for studying other enzymes or pathways.
未来方向
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several potential future directions for scientific research. One area of focus could be in the development of more specific and potent inhibitors of HDACs and LSD1. Another area of focus could be in the study of the effects of N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide on other enzymes and pathways. Additionally, the potential therapeutic applications of N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in other areas of disease, such as autoimmune disorders, could be explored.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide involves several steps, including the reaction of 3,5-dimethylphenylamine with furfural to form an intermediate compound, which is then reacted with phenylacetic acid to produce the final product. The synthesis of N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been optimized to increase yield and purity, and several variations of the synthesis method have been developed.
科学研究应用
N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been studied for its potential therapeutic applications in several areas of scientific research. One area of focus has been in the treatment of cancer. Studies have shown that N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition has been shown to slow the growth of cancer cells and increase the effectiveness of chemotherapy.
Another area of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,5-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmark features of these diseases. This inhibition has been shown to reduce the progression of these diseases and improve cognitive function in animal models.
属性
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-11-16(2)13-18(12-15)22-21(23)20(14-19-9-6-10-24-19)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUFCCZRYMKBRJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)



![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)